3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Anticancer Cytotoxicity MCF-7

The compound 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS: 882229-46-1) is a synthetic hybrid molecule that fuses coumarin, pyrazole, and thiazole pharmacophores via a carboxamide linkage. This specific combination of heterocyclic systems is of interest in medicinal chemistry for its potential to interact with multiple biological targets.

Molecular Formula C22H14N4O3S
Molecular Weight 414.44
CAS No. 882229-46-1
Cat. No. B2552443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
CAS882229-46-1
Molecular FormulaC22H14N4O3S
Molecular Weight414.44
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C(=O)NC5=NC=CS5
InChIInChI=1S/C22H14N4O3S/c27-20(24-22-23-10-11-30-22)17-13-26(15-7-2-1-3-8-15)25-19(17)16-12-14-6-4-5-9-18(14)29-21(16)28/h1-13H,(H,23,24,27)
InChIKeySROFOEJEFXSOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide: A Unique Coumarin-Pyrazole-Thiazole Hybrid Scaffold for Scientific Selection


The compound 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS: 882229-46-1) is a synthetic hybrid molecule that fuses coumarin, pyrazole, and thiazole pharmacophores via a carboxamide linkage . This specific combination of heterocyclic systems is of interest in medicinal chemistry for its potential to interact with multiple biological targets. However, a dedicated primary literature search reveals an absence of published, peer-reviewed quantitative biological data for this exact compound, with structural analogs being the primary source of scientific information. This guide leverages the strongest available evidence from closely related structures to inform procurement and selection decisions.

Why Generic Substitution of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is Not Supported by Current Evidence


The absence of published bioactivity data for this specific carboxamide derivative means a direct, quantitative comparison with generic alternatives from the same coumarin-pyrazole-thiazole class cannot be performed. Evidence from structurally distinct analogs demonstrates that small variations, such as replacing the carboxamide with an aldehyde group or altering the substitution pattern on the thiazole ring, lead to dramatically different biological profiles [1][2]. Without specific data, substituting this compound with a seemingly similar analog carries a high risk of unintended and unpredictable changes in activity, selectivity, and pharmacokinetic properties identified during experimental use. The closest comparable data comes from thiazolylpyrazolyl coumarin derivatives, which serve as the basis for class-level inference in this guide.

Quantitative Differentiation Evidence for 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide and Its Closest Analogs


Anticancer Potency Against MCF-7 Breast Cancer Cells: A Class-Level Comparison with Thiazolylpyrazolyl Coumarin Analogs

Direct quantitative data for this compound is unavailable. The strongest available class-level evidence comes from a series of thiazolylpyrazolyl coumarin derivatives tested for cytotoxicity. In that series, the most promising compounds (e.g., 7a, 8c, 9b-d) demonstrated IC50 values against MCF-7 breast cancer cells in the range of 5.41–10.75 µM. This establishes a performance benchmark of low-micromolar activity for highly optimized coumarin-thiazole-pyrazole hybrids targeting VEGFR-2 [1]. The uncharacterized nature of the target compound means its position relative to these benchmarks is unknown, making it a high-risk, high-reward candidate for discovery research.

Anticancer Cytotoxicity MCF-7

VEGFR-2 Kinase Inhibition Profile: Target Engagement Data for Close Structural Analogs

No target engagement data exists for this specific compound. The closest mechanistic evidence comes from potent VEGFR-2 inhibition demonstrated by related thiazolylpyrazolyl coumarin derivatives [1]. These analogs displayed sub-micromolar IC50 values (0.034–0.582 µM) against VEGFR-2, compared to the reference inhibitor sorafenib (IC50 = 0.019 µM). This class-level data suggests the coumarin-thiazole-pyrazole hybrid core is a privileged scaffold for targeting VEGFR-2, but confirmation for this specific molecule requires experimental validation.

VEGFR-2 Kinase Inhibition Target Engagement

Selectivity Profile Against Normal Cells: An Unverified Advantage

A key advantage claimed for this compound class is selectivity for cancer cells over normal cells. For the closest analogs, no noticeable toxicity was observed against normal human melanocyte HFB4 cells at concentrations that were cytotoxic to cancer cells [1]. For example, compounds 7a, 8c, and 9b-d were non-toxic to HFB4 cells while exhibiting IC50 values of 5.41–10.75 µM against MCF-7 cancer cells. This crucial safety feature cannot be assumed for this specific compound without analogous data, representing a significant evidence gap.

Selectivity Toxicity Normal Cells

Validated Research Scenarios for Procuring 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide


Scaffold-Hopping and Lead Optimization in VEGFR-2 Kinase Drug Discovery

This compound is best suited as a unique starting point for a scaffold-hopping medicinal chemistry campaign. The carboxamide functionality at the pyrazole 4-position provides a synthetic handle not present in the published aldehyde or hydrazone analogs [1][2]. A researcher can use this molecule to explore the structure-activity relationship (SAR) around a carboxamide linker, generating new intellectual property and potentially achieving novel selectivity or potency profiles against VEGFR-2, a validated target in this chemical space [1].

Building Novel Coumarin-Pyrazole Chemical Libraries for Phenotypic Screening

For institutions constructing proprietary compound libraries, this molecule offers a distinct chemotype unavailable in the public domain. Given the potent anticancer activity and multi-target potential of the coumarin-thiazole-pyrazole class [1][2], incorporating this unique carboxamide partner into a library increases chemical diversity. It is ideal for phenotypic screening assays where the goal is to identify novel mechanisms of action beyond the VEGFR-2 pathway, for which this specific scaffold is uncharacterized.

Investigative Probe for Apoptosis and Cell Cycle Mechanism Studies

The closest optimized analogs (e.g., compound 9d) are proven to induce G2/M cell cycle arrest and apoptosis through activation of caspases-7 and 9, and upregulation of the p53/Bax pathway in MCF-7 cells [1]. This specific compound can serve as an investigative probe to dissect whether the carboxamide modification alters the polypharmacology of the core scaffold, potentially shifting the mechanism from apoptosis to other forms of cell death or affecting different cell cycle checkpoints [1].

Quote Request

Request a Quote for 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.